molecular formula C25H26N2O5S B11244284 4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(1-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(1-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11244284
M. Wt: 466.6 g/mol
InChI Key: MOBYYJLRJZDEHO-UHFFFAOYSA-N
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Description

4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(1-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound characterized by its unique benzoxazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the oxidative β-C–H sulfonylation of cyclic amines using N-iodosuccinimide, which facilitates regioselective oxidative sulfonylation at C–H bonds positioned β to the nitrogen atom of tertiary amines .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(1-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like N-iodosuccinimide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative sulfonylation can yield enaminyl sulfone derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(1-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(1-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-methoxyphenyl)sulfonyl]-7-methyl-N-(1-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its specific benzoxazine structure and the combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-7-methyl-N-(1-phenylethyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H26N2O5S/c1-17-9-14-22-23(15-17)32-24(25(28)26-18(2)19-7-5-4-6-8-19)16-27(22)33(29,30)21-12-10-20(31-3)11-13-21/h4-15,18,24H,16H2,1-3H3,(H,26,28)

InChI Key

MOBYYJLRJZDEHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(CC(O2)C(=O)NC(C)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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